(4-(1H-Pyrazol-5-yl)phenyl)methanamine
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Overview
Description
(4-(1H-Pyrazol-5-yl)phenyl)methanamine is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Biochemical Pathways
Pyrazole-bearing compounds are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrazol-5-yl)phenyl)methanamine typically involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions .
Medicine: Medically, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry: Industrially, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- (1-Phenyl-1H-pyrazol-4-yl)methanamine
- (3-Methyl-1H-pyrazol-5-yl)methanamine
- (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Comparison: Compared to these similar compounds, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHXROUKGNRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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